
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide: is an organic compound that belongs to the class of amides It features a quinoline ring, a tert-butylphenyl group, and a sulfanylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide can be achieved through a multi-step process:
Formation of 3-quinolin-2-ylsulfanylpropanoic acid: This can be synthesized by reacting 2-mercaptoquinoline with 3-bromopropanoic acid under basic conditions.
Amidation Reaction: The 3-quinolin-2-ylsulfanylpropanoic acid is then reacted with 4-tert-butylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: It can be used to study biological pathways involving sulfanyl and amide functionalities.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the amide and sulfanyl groups can form hydrogen bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylacetamide
- N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylbutanamide
Uniqueness
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide is unique due to the specific length of its propanamide chain, which can influence its reactivity and interaction with biological targets compared to its shorter or longer chain analogs.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-22(2,3)17-9-11-18(12-10-17)23-20(25)14-15-26-21-13-8-16-6-4-5-7-19(16)24-21/h4-13H,14-15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASMMJNDUKETCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
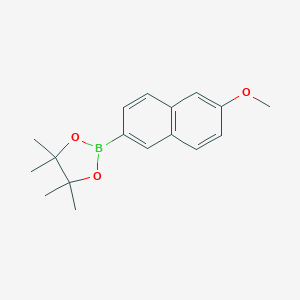
![2-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B492547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B492549.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B492550.png)

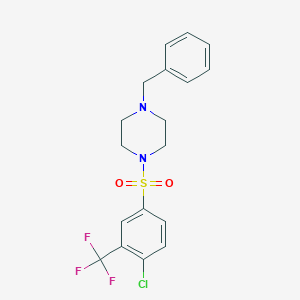
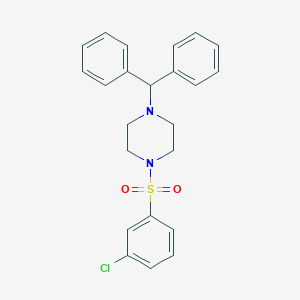
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B492559.png)
![1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B492560.png)
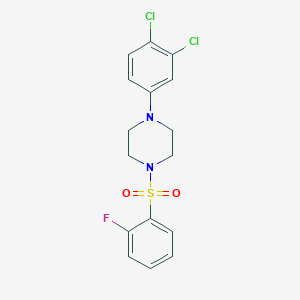
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine](/img/structure/B492563.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B492566.png)
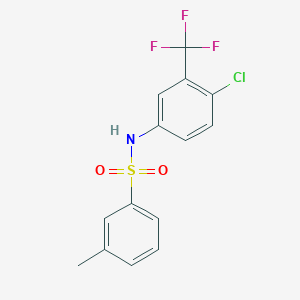
![1-[(2,6-Difluorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B492568.png)
